1-Nitro-3-(pentafluoroethyl)benzene
Overview
Description
1-Nitro-3-(pentafluoroethyl)benzene is a chemical compound with the molecular formula C8H4F5NO2. It is characterized by the presence of a nitro group (-NO2) and a pentafluoroethyl group (-C2F5) attached to a benzene ring. This compound is known for its unique chemical properties and is utilized in various scientific research fields, including organic synthesis, materials science, and pharmaceuticals .
Scientific Research Applications
1-Nitro-3-(pentafluoroethyl)benzene is utilized in diverse scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of 1-Nitro-3-(pentafluoroethyl)benzene typically involves the nitration of 3-(pentafluoroethyl)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Nitro-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or fluorine atoms are replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 3-(pentafluoroethyl)aniline, while substitution reactions can produce various substituted benzene derivatives .
Comparison with Similar Compounds
1-Nitro-3-(pentafluoroethyl)benzene can be compared with other nitrobenzene derivatives, such as:
- 1-Nitro-2-(pentafluoroethyl)benzene
- 1-Nitro-4-(pentafluoroethyl)benzene
- 1-Nitro-3-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of the nitro and pentafluoroethyl groups in this compound imparts distinct chemical properties, making it particularly valuable in specific research applications .
Properties
IUPAC Name |
1-nitro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-3-6(4-5)14(15)16/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKXRHFXJJVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631329 | |
Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-84-8 | |
Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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